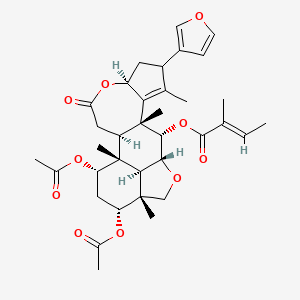

Ohchinolide B

Description

Ohchinolide B (CAS 71902-49-3) is a limonoid triterpenoid isolated primarily from Melia azedarach and related species. Structurally, it belongs to the ohchinolide class of limonoids, characterized by a tetranortriterpenoid skeleton with a fused furanolactone ring system . Its molecular formula is C₃₁H₃₈O₉ (molecular weight: 578.63 g/mol), and it exhibits a melting point of 211–212°C and an optical rotation of [α] = -46.5° (c = 1, CHCl₃) . This compound was first isolated and structurally elucidated by Ochi et al. (1979) from Melia azedarach var. japonica . It is recognized for its insecticidal properties, particularly against lepidopteran pests like Spodoptera eridania .

Properties

CAS No. |

71902-49-3 |

|---|---|

Molecular Formula |

C35H44O10 |

Molecular Weight |

624.7 g/mol |

IUPAC Name |

[(1R,2R,6S,11R,12S,13R,16R,17R,19S,20R)-17,19-diacetyloxy-8-(furan-3-yl)-1,9,11,16-tetramethyl-4-oxo-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-12-yl] (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C35H44O10/c1-9-17(2)32(39)45-31-29-30-33(6,16-41-29)25(42-19(4)36)14-26(43-20(5)37)34(30,7)24-13-27(38)44-23-12-22(21-10-11-40-15-21)18(3)28(23)35(24,31)8/h9-11,15,22-26,29-31H,12-14,16H2,1-8H3/b17-9+/t22?,23-,24+,25+,26-,29+,30-,31+,33+,34-,35+/m0/s1 |

InChI Key |

CSXRQWINVNDPIA-RMFXMXFGSA-N |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@@H]1[C@H]2[C@H]3[C@](CO2)([C@@H](C[C@@H]([C@@]3([C@@H]4[C@@]1(C5=C(C(C[C@@H]5OC(=O)C4)C6=COC=C6)C)C)C)OC(=O)C)OC(=O)C)C |

Canonical SMILES |

CC=C(C)C(=O)OC1C2C3C(CO2)(C(CC(C3(C4C1(C5=C(C(CC5OC(=O)C4)C6=COC=C6)C)C)C)OC(=O)C)OC(=O)C)C |

Origin of Product |

United States |

Preparation Methods

Ohchinolide B is typically isolated from natural sources, specifically the fruit of Melia azedarach. The isolation process involves extraction with organic solvents followed by chromatographic techniques to purify the compound .

Chemical Reactions Analysis

Ohchinolide B undergoes various chemical reactions, including:

Oxidation: Common reagents include potassium permanganate and chromium trioxide. These reactions typically result in the formation of more oxidized derivatives.

Reduction: Reagents such as lithium aluminum hydride can reduce this compound to less oxidized forms.

Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule, leading to the formation of various derivatives.

Scientific Research Applications

Chemistry: Used as a model compound for studying limonoid structures and their reactivity.

Biology: Exhibits insecticidal properties, making it a candidate for natural pest control agents.

Industry: Potential use in developing natural insecticides and anti-cancer agents.

Mechanism of Action

The mechanism of action of Ohchinolide B involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-κB pathway, which plays a critical role in inflammation and cancer progression . By suppressing this pathway, this compound can exert anti-inflammatory and anti-cancer effects.

Comparison with Similar Compounds

Key Observations :

- This compound and Nimbolinin B both derive from Melia azedarach but differ in side-chain modifications (Nimbolinin B has additional acetyl groups) .

- Azadiradione, a simpler limonoid from Azadirachta indica, lacks the furanolactone ring present in this compound .

- Nimbin and Salannin, also from neem, exhibit higher molecular weights due to additional ester groups .

Bioactivity Comparison

Insecticidal Activity

Key Findings :

- This compound demonstrates field efficacy against S. eridania, though specific MIC values are less documented compared to laboratory-tested analogs like Nimbolinin B .

- Toosendanin, a commercial insecticide, outperforms this compound in antifeedant activity, highlighting structural optimization needs .

Environmental Behavior

| Compound | Soil Persistence | Mobility in Soil | Reference |

|---|---|---|---|

| This compound | Low to moderate | Moderate | |

| Azadiradione | Low to moderate | High | |

| 3-Desacetyl-salannin | Moderate | Low | |

| Nimbin | Moderate | Low |

Key Insights :

- This compound exhibits comparable soil persistence to Azadiradione but lower mobility, reducing groundwater contamination risks .

- Nimbin’s low mobility aligns with its higher lipophilicity, contrasting with this compound’s balanced profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.